molecular formula C10H17N3O3 B014459 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol CAS No. 7400-06-8

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Cat. No.: B014459
CAS No.: 7400-06-8
M. Wt: 227.26 g/mol
InChI Key: DLABUHZHXFNKMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol, and yields the desired product with a moderate yield of approximately 66% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction being performed. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can result in the formation of various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and diethoxyethyl groups may play a role in its binding affinity and activity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be compared with other similar pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties.

Properties

IUPAC Name

4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABUHZHXFNKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=CNC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289111
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-06-8
Record name 7400-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Reactant of Route 2
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
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6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
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Reactant of Route 6
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